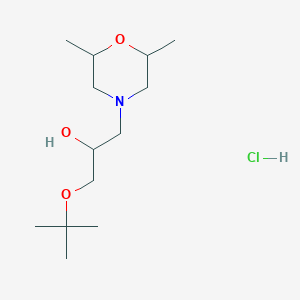
1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, also known as TDM-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TDM-2 is a chiral compound with a molecular formula of C13H28ClNO3, and a molecular weight of 285.83 g/mol.
作用機序
The mechanism of action of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is not fully understood. However, it is believed to act as a chiral auxiliary by forming a complex with the reactant, which then undergoes a reaction to form the desired product. The chiral nature of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride allows for the formation of a single enantiomer of the product, which is essential in asymmetric synthesis.
Biochemical and Physiological Effects:
1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has not been extensively studied for its biochemical and physiological effects on living organisms. However, studies have shown that it is a relatively safe compound with low toxicity levels. It is also not known to have any significant side effects.
実験室実験の利点と制限
One of the primary advantages of using 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride in lab experiments is its high yield and cost-effectiveness. It is also an effective chiral auxiliary in several reactions, making it a valuable tool in asymmetric synthesis. However, one of the limitations of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is its limited solubility in water, which can make it challenging to work with in certain experimental conditions.
将来の方向性
There are several future directions for the study of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride. One area of interest is its potential applications in the pharmaceutical industry. 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has been found to be an effective chiral auxiliary in the synthesis of several pharmaceutical compounds, and further research could lead to the development of new drugs. Another area of interest is the development of new synthesis methods for 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, which could lead to increased yields and cost-effectiveness. Finally, further studies on the biochemical and physiological effects of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride could lead to a better understanding of its safety and potential applications in living organisms.
Conclusion:
In conclusion, 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a chiral compound with significant potential applications in various fields of scientific research. Its use as a chiral auxiliary in asymmetric synthesis has been extensively studied, and it has been found to be an effective tool in several reactions. Further research on 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride could lead to the development of new drugs, improved synthesis methods, and a better understanding of its biochemical and physiological effects.
合成法
The synthesis of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride involves the reaction between tert-butyl 3-(2,6-dimethylmorpholino)propan-2-ol and hydrochloric acid. The reaction takes place in the presence of a catalyst and under controlled conditions. The yield of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride obtained from this reaction is typically high, making it a cost-effective method for its production.
科学的研究の応用
1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a chiral auxiliary in asymmetric synthesis. 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has been found to be an effective chiral auxiliary in several reactions, including the asymmetric Diels-Alder reaction, aldol reaction, and Michael addition.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3.ClH/c1-10-6-14(7-11(2)17-10)8-12(15)9-16-13(3,4)5;/h10-12,15H,6-9H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHZLPJVAFSOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,2-Dimethylcyclopropyl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2794035.png)







![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2794051.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2794053.png)
![3-(2-chlorophenyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2794054.png)
![6-Tert-butyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2794056.png)
![1-[(5S)-2,2,5-Trimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2794057.png)